2-(o-Tolyl)imidazole-4-carbaldehyde
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Overview
Description
2-(o-Tolyl)imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with an o-tolyl group at the 2-position and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-toluidine with glyoxal in the presence of ammonium acetate, followed by oxidation to introduce the aldehyde group at the 4-position . Another approach includes the use of N-heterocyclic carbenes as catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl halides
Major Products Formed
Oxidation: 2-(o-Tolyl)imidazole-4-carboxylic acid
Reduction: 2-(o-Tolyl)imidazole-4-methanol
Substitution: Various N-substituted imidazole derivatives
Scientific Research Applications
2-(o-Tolyl)imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-carboxaldehyde: Lacks the o-tolyl group, making it less hydrophobic and potentially less bioactive.
2-Phenylimidazole-4-carbaldehyde: Contains a phenyl group instead of an o-tolyl group, which may alter its electronic properties and reactivity.
2-(p-Tolyl)imidazole-4-carbaldehyde: Similar structure but with the tolyl group at the para position, which can affect its steric and electronic characteristics.
Uniqueness
2-(o-Tolyl)imidazole-4-carbaldehyde is unique due to the presence of the o-tolyl group, which enhances its hydrophobicity and may improve its interaction with biological targets. This structural feature can also influence its reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-4-2-3-5-10(8)11-12-6-9(7-14)13-11/h2-7H,1H3,(H,12,13) |
InChI Key |
AMJRPJFUOFHFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(N2)C=O |
Origin of Product |
United States |
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